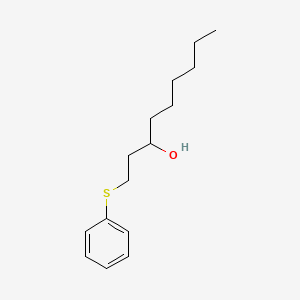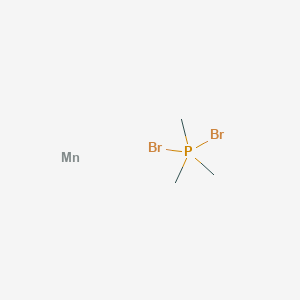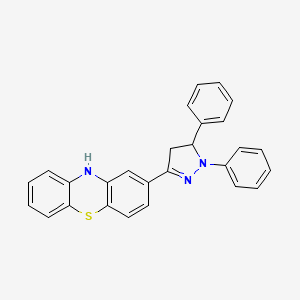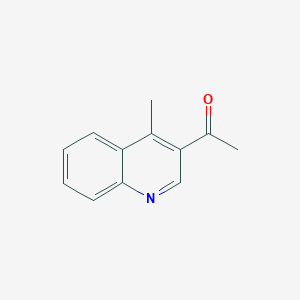![molecular formula C12H7NO3 B14424471 1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- CAS No. 85342-66-1](/img/structure/B14424471.png)
1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- is a compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- can be achieved through several methods. One common approach involves the cyclization of alkynes under gold catalysis. For instance, Ph3PAuNTf2-catalyzed cycloisomerization followed by a [1,5]-hydride migration and Diels-Alder reaction . Another method includes the intramolecular α-arylation of amino esters and the cyclization of benzylic amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various oxidizing and reducing agents. For example, the use of s-BuLi in THF at 0°C for the preparation of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one .
Major Products Formed
The major products formed from these reactions include various hydroxy and anilino derivatives, as well as benzo[f]phthalazinone derivatives .
Applications De Recherche Scientifique
1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one
- Benzo[f]phthalazin-1(2H)-one
- 1H-Benz[f]indene, 2,3-dihydro-
- 1H-Indole, 2,3-dihydro-
Uniqueness
1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- stands out due to its unique structural features and versatile reactivity.
Propriétés
Numéro CAS |
85342-66-1 |
|---|---|
Formule moléculaire |
C12H7NO3 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
2-hydroxybenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C12H7NO3/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13(11)16/h1-6,16H |
Clé InChI |
DOVQICZOJQWTQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14424414.png)
![N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide](/img/structure/B14424415.png)



![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)

![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)

![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
